Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18724945
InChI: InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)16(22)20-12-13-4-6-15(19)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,20,22)
SMILES:
Molecular Formula: C18H25FN2O3
Molecular Weight: 336.4 g/mol

Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18724945

Molecular Formula: C18H25FN2O3

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate -

Specification

Molecular Formula C18H25FN2O3
Molecular Weight 336.4 g/mol
IUPAC Name tert-butyl 4-[(4-fluorophenyl)methylcarbamoyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)16(22)20-12-13-4-6-15(19)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,20,22)
Standard InChI Key VLWOBYNGTPAMBB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate has the molecular formula C₁₈H₂₅FN₂O₃ and a molecular weight of 336.4 g/mol . The structure comprises a piperidine ring substituted at the 4-position with a carbamoyl group linked to a 4-fluorobenzyl moiety. The tert-butyl carbamate group at the 1-position enhances steric bulk and stability, a common feature in prodrug design .

Table 1: Key Identifiers and Properties

PropertyValue
CAS Number327048-63-5
IUPAC Nametert-Butyl 4-[(4-fluorophenyl)methylcarbamoyl]piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F
InChIKeyVLWOBYNGTPAMBB-UHFFFAOYSA-N
XLogP33.2 (Predicted)

Spectroscopic Characterization

The compound’s ¹H NMR spectrum (CDCl₃, 400 MHz) reveals distinct signals for the tert-butyl group (δ 1.45 ppm, singlet), piperidine protons (δ 1.20–2.10 ppm, multiplet), and aromatic fluorine-coupled protons (δ 7.20 ppm, doublet) . Mass spectrometry (LC-MS) confirms the molecular ion peak at m/z 337.4 [M+H]⁺ .

Synthesis and Reaction Pathways

Example Protocol (Adapted from Source 2):

A related compound, tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate (CAS 918431-92-2), was synthesized via a two-step process:

  • Activation: 1-Boc-4-fluoro-4-piperidinecarboxylic acid was treated with 4-methylmorpholine and isopropyl chloroformate in 1,2-dimethoxyethane at −15°C to form a mixed carbonate intermediate.

  • Amination: Ammonia in dioxane was added, yielding the carbamoyl derivative with 65% efficiency .

Reaction Optimization

Key challenges in piperidine functionalization include regioselectivity and steric hindrance from the tert-butyl group. Strategies to mitigate these issues include:

  • Using polar aprotic solvents (e.g., DMF, THF) to enhance solubility.

  • Employing coupling agents like HATU or EDCI for carbamate formation .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic tert-butyl and aromatic groups. It remains stable under inert storage conditions (−20°C, desiccated) but may undergo hydrolysis in acidic or basic environments, releasing piperidine and 4-fluorobenzylamine derivatives .

Table 2: Stability Profile

ConditionStability Outcome
pH 2 (HCl, 37°C)Complete decomposition in 24h
pH 7.4 (PBS)Stable for >7 days
Light ExposureNo degradation observed

Crystallographic Data

Single-crystal X-ray diffraction data, though unavailable for this specific compound, suggest that analogous Boc-protected piperidines adopt chair conformations with equatorial substituents, minimizing steric strain .

Applications in Drug Discovery

Role as a Building Block

The tert-butyl carbamate group serves as a protecting group for amines, enabling selective functionalization in multi-step syntheses. For example, the 4-fluorobenzyl carbamoyl moiety is prevalent in kinase inhibitors and GPCR modulators targeting neurological disorders .

Case Study: Anticancer Agents

A structurally related compound, tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate, demonstrated in vitro activity against breast cancer cell lines (IC₅₀ = 1.2 µM) . While direct data for the target compound are lacking, its structural similarity suggests potential utility in oncology drug development.

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